Antitumor agent-116

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

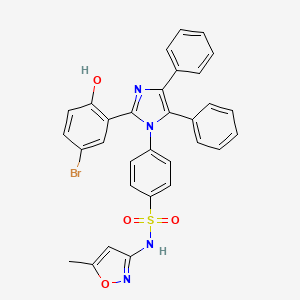

Molecular Formula |

C31H23BrN4O4S |

|---|---|

Molecular Weight |

627.5 g/mol |

IUPAC Name |

4-[2-(5-bromo-2-hydroxyphenyl)-4,5-diphenylimidazol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |

InChI |

InChI=1S/C31H23BrN4O4S/c1-20-18-28(34-40-20)35-41(38,39)25-15-13-24(14-16-25)36-30(22-10-6-3-7-11-22)29(21-8-4-2-5-9-21)33-31(36)26-19-23(32)12-17-27(26)37/h2-19,37H,1H3,(H,34,35) |

InChI Key |

CNFYLTNHCUSQIL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=C(N=C3C4=C(C=CC(=C4)Br)O)C5=CC=CC=C5)C6=CC=CC=C6 |

Origin of Product |

United States |

Foundational & Exploratory

AMT-116: A CD44v9-Targeting Antibody-Drug Conjugate

An in-depth analysis reveals that "Antitumor agent-116" is not a unique identifier for a single compound but is associated with several distinct investigational drugs, each with a unique mechanism of action. This guide provides a detailed overview of the available technical information for each of these agents.

AMT-116 is a first-in-class antibody-drug conjugate (ADC) that targets CD44v9, a tumor-associated antigen expressed in a wide variety of solid tumors.[1] The ADC consists of a humanized anti-CD44v9 immunoglobulin G1 (IgG1) antibody linked to a novel topoisomerase I inhibitor, KL610023, which is a belotecan derivative.[1] The linkage is achieved through a hydrolysable linker, with an average drug-to-antibody ratio of 7-8.[1]

Core Mechanism of Action

The mechanism of action for AMT-116 is designed to be highly targeted to cancer cells expressing the CD44v9 antigen.

-

Binding: The anti-CD44v9 antibody component of AMT-116 binds to the CD44v9 protein on the surface of tumor cells.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cell.

-

Payload Release: Inside the cell, the hydrolysable linker is cleaved, releasing the topoisomerase I inhibitor payload, KL610023.

-

Cytotoxicity: The released KL610023 inhibits topoisomerase I, an enzyme essential for DNA replication and repair. This inhibition leads to DNA damage and ultimately triggers apoptosis (programmed cell death) in the cancer cell.

Quantitative Data

Preliminary results from the first-in-human Phase 1 trial (NCT05725291) of AMT-116 in patients with advanced solid tumors have been reported.

| Dose Level | Patient Population | Outcome | Tumor Shrinkage |

| 3 mg/kg | Anal squamous cell carcinoma | Unconfirmed Partial Response (PR) | 31% |

| 3 mg/kg | Hepatocellular carcinoma | Stable Disease (SD) | 23% |

| Data as of February 1, 2024.[1] |

No dose-limiting toxicities (DLTs) were observed at the 1.5 mg/kg and 3 mg/kg dose levels, and the maximum tolerated dose (MTD) had not been reached.[1] Treatment-related adverse events (TRAEs) were reported in 5 out of 8 patients, with the most common being fatigue and nausea.[1] One Grade 3 TRAE (leukopenia) was reported.[1]

Experimental Protocols

First-in-Human Phase 1 Clinical Trial (NCT05725291) [1][2]

-

Study Design: An ongoing, non-randomized, open-label, multicenter, Phase 1 dose-escalation study.

-

Objectives: To evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of AMT-116.

-

Patient Population: Patients with advanced solid tumors, unselected for target expression.

-

Dosing Regimen: Patients receive escalating doses of AMT-116 intravenously every two weeks (Q2W), starting from 1.5 mg/kg.

-

Dose Escalation Model: A Bayesian logistic regression model (BLRM) following the Escalation with Overdose Control (EWOC) principle is used to guide dose escalation.

-

Evaluation: Patients are monitored for dose-limiting toxicities over a 28-day period. Tumor assessments are conducted to evaluate response to treatment.

CYC116: An Oral Aurora Kinase and VEGFR2 Inhibitor

CYC116 is an orally available small molecule inhibitor targeting Aurora kinases A and B, as well as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[3] This dual mechanism targets both cell cycle progression and angiogenesis, two key processes in cancer development.

Core Mechanism of Action

-

Aurora Kinase Inhibition: Aurora kinases are crucial for proper cell division, particularly in the separation of genetic material into daughter cells. In many cancers, these kinases are overactive, leading to uncontrolled cell proliferation. By inhibiting Aurora kinases A and B, CYC116 disrupts mitosis, which can lead to apoptosis.[3]

-

VEGFR2 Inhibition: VEGFR2 is a key receptor in the angiogenesis signaling pathway. By inhibiting VEGFR2, CYC116 can block the formation of new blood vessels that tumors need to grow and metastasize.[3]

Quantitative Data

Experimental Protocols

Phase I Clinical Trial (NCT00560716) [4]

-

Study Design: A Phase I, first-in-human, dose-escalation study.

-

Objectives: To determine the safety, tolerability, and recommended Phase II dose of CYC116.

-

Patient Population: Patients with advanced solid tumors.

-

Dosing Regimen: Oral administration of CYC116 in escalating doses.

PMR-116: A Novel MYC-Pathway Inhibitor

PMR-116 is a novel anti-cancer drug designed to target cancers driven by the MYC oncogene, which is overexpressed in a high percentage of human cancers and is often associated with aggressive and difficult-to-treat tumors.[5][6]

Core Mechanism of Action

Directly targeting the MYC protein has proven difficult due to its structure. PMR-116 circumvents this by targeting a critical pathway downstream of MYC.[5][6] It inhibits an enzyme involved in ribosomal RNA (rRNA) synthesis, a process known as ribosomal biogenesis.[6] MYC-driven cancers are highly dependent on this process for their rapid growth and proliferation. By disrupting ribosomal biogenesis, PMR-116 effectively "starves" the cancer cells of the proteins they need to grow, leading to stunted growth and increased vulnerability.[5]

Quantitative Data

Preclinical studies in mouse models have shown promising results.

| Model | Treatment Duration | Outcome |

| Mouse model of prostate cancer | 4 weeks | 85% reduction in the incidence of prostate cancer lesions |

| Mouse model of MYC-driven cancer | 12 hours | 50% slowdown in the spread of cancer growth |

| Data from a 2023 study at The University of Melbourne.[5] |

Experimental Protocols

Planned First-in-Human "Basket" Trial [5][6]

-

Study Design: A "basket trial" design will enroll patients with various types of cancer (e.g., prostate, breast, ovarian, hematological) that are all driven by the MYC oncogene.[6] This approach is more efficient than separate trials for each cancer type.

-

Objectives: To address unmet clinical needs in difficult-to-treat, MYC-driven cancers.

-

Patient Population: Patients with different cancer types that share the common molecular driver of MYC overexpression.

-

Status: The trial is planned to begin in late 2025.[5]

Other "this compound" Variants

This compound (compound 6C)

-

Mechanism of Action: Identified as an inhibitor of maternal embryonic leucine zipper kinase (MELK) that induces cell apoptosis.[7] It is also suggested to be related to the PI3K/Akt/mTOR apoptosis pathway.[7]

-

Data: Described as having anti-proliferative activities in vitro.[7] Specific quantitative data is not provided in the initial search results.

SST0116CL1

-

Mechanism of Action: A novel inhibitor of heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that is essential for the stability and function of many oncoproteins. By inhibiting Hsp90, SST0116CL1 leads to the degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously.[8]

-

Data: Preclinical in vivo studies showed it induced antitumor effects in murine models of leukemia, gastric, and ovarian carcinoma.[8] It demonstrated a favorable tolerability and activity profile, making it a candidate for clinical studies.[8]

References

- 1. ascopubs.org [ascopubs.org]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. newatlas.com [newatlas.com]

- 6. World-first clinical trial to drug the ‘undruggable’ cancers | ANU College of Science and Medicine [science.anu.edu.au]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Preclinical antitumor activity of SST0116CL1: A novel heat shock protein 90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Antitumor Agent-116 (OTS167): A Technical Guide to a Potent MELK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antitumor agent-116, also known as OTS167 or OTSSP167, is a potent and selective, orally bioavailable small molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK). MELK is a serine/threonine kinase that is highly expressed in a multitude of human cancers and is implicated in cancer cell proliferation, survival, invasiveness, and the maintenance of cancer stem cells.[1][2][3] OTS167 has demonstrated significant antitumor activity in preclinical models of various cancers, including breast, lung, prostate, and pancreatic cancers, and has been investigated in Phase I/II clinical trials.[4][5][6] This technical guide provides an in-depth overview of OTS167, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and a visualization of the associated signaling pathways.

Mechanism of Action

OTS167 functions as an ATP-competitive inhibitor of MELK, binding to the kinase and preventing its phosphorylation and subsequent activation.[3][7] This inhibition of MELK activity disrupts downstream signaling pathways crucial for tumor progression. Key downstream effects of MELK inhibition by OTS167 include:

-

Downregulation of FOXM1: Forkhead box protein M1 (FOXM1) is a critical transcription factor involved in cell cycle progression. MELK is known to phosphorylate and activate FOXM1. OTS167 treatment leads to a decrease in FOXM1 activity and expression.[1][8]

-

Modulation of Cell Cycle and Apoptosis: By inhibiting the MELK-FOXM1 axis, OTS167 induces cell cycle arrest, often at the G2/M phase, and promotes apoptosis (programmed cell death) in cancer cells.[9][10]

-

Inhibition of Cancer Stem Cell Phenotypes: MELK plays a vital role in the self-renewal and maintenance of cancer stem cells. OTS167 has been shown to suppress mammosphere formation, a characteristic of breast cancer stem cells, and reduce the expression of stem cell markers like Slug and Snail.[1][11]

-

Impact on Other Signaling Pathways: The effects of OTS167 extend to other critical cancer-related pathways. It has been shown to decrease the expression of the anti-apoptotic protein survivin, downregulate the AKT/mTOR pathway, and affect the expression of DEPDC1, an oncogene whose stability is enhanced by MELK-mediated phosphorylation.[1][8][12]

Quantitative Data

The efficacy of OTS167 has been quantified through various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of OTS167

| Assay Type | Target/Cell Line | Cancer Type | IC50 Value | Citation(s) |

| Cell-Free Kinase Assay | MELK | - | 0.41 nM | [4][7][11] |

| Cell Viability | DU4475 | Breast | 2.3 nM | [4][7][11] |

| Cell Viability | T47D | Breast | 4.3 nM | [4][7][11] |

| Cell Viability | 22Rv1 | Prostate | 6.0 nM | [4][7][11] |

| Cell Viability | A549 | Lung | 6.7 nM | [4][7][11] |

| Cell Viability | HT1197 (low MELK) | Bladder | 97 nM | [7][11] |

| Cell Viability | Glioblastoma Cell Lines | Brain | 100 - 200 nM | [9] |

| Cell Viability | T-ALL Cell Lines | Leukemia | 10 - 57 nM | [12] |

Table 2: In Vivo Efficacy of OTS167 in a Breast Cancer Xenograft Model (MDA-MB-231)

| Administration Route | Dosage | Schedule | Tumor Growth Inhibition (TGI) | Citation(s) |

| Intravenous (i.v.) | 20 mg/kg | Once every two days | 73% | [4][11] |

| Oral (p.o.) | 1 mg/kg | Once a day | 51% | [7] |

| Oral (p.o.) | 5 mg/kg | Once a day | 91% | [7] |

| Oral (p.o.) | 10 mg/kg | Once a day | 72% - 108% | [4][7] |

Experimental Protocols

In Vitro MELK Kinase Assay

This protocol is adapted from studies characterizing the inhibitory activity of OTS167.[4][11]

Materials:

-

Recombinant MELK protein

-

Substrate (e.g., recombinant DBNL or PSMA1)

-

Kinase Buffer: 30 mM Tris-HCl (pH 7.5), 10 mM DTT, 40 mM NaF, 10 mM MgCl₂, 0.1 mM EGTA

-

ATP solution (cold ATP and [γ-³²P]ATP)

-

OTS167 (dissolved in DMSO)

-

SDS sample buffer

-

SDS-PAGE gels

-

Autoradiography equipment

Procedure:

-

Prepare a reaction mixture containing 0.4 µg of recombinant MELK protein and 5 µg of the desired substrate in 20 µL of kinase buffer.

-

Add OTS167 (e.g., at a final concentration of 10 nM) or DMSO (vehicle control) to the reaction mixture.

-

Initiate the kinase reaction by adding 50 µM cold ATP and 10 µCi of [γ-³²P]ATP.

-

Incubate the reaction mixture for 30 minutes at 30°C.

-

Terminate the reaction by adding SDS sample buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to autoradiography film to visualize the phosphorylated substrate.

Cell Viability (MTT) Assay

This is a general protocol for assessing the effect of OTS167 on cancer cell proliferation.[13][14]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

OTS167 (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of OTS167 (and a DMSO vehicle control) for a specified period (e.g., 72 hours).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

MELK Signaling Pathway

Caption: MELK signaling pathway and the inhibitory effect of OTS167.

Experimental Workflow for In Vitro Evaluation

Caption: Workflow for the in vitro evaluation of OTS167.

FOXM1 Regulatory Pathway

Caption: The role of MELK in the FOXM1-mediated cell cycle regulation.

Conclusion

This compound (OTS167) is a promising therapeutic agent that targets MELK, a kinase overexpressed in a wide range of cancers and crucial for tumor cell proliferation and the maintenance of cancer stem cells. Its potent inhibitory activity, demonstrated through extensive preclinical studies, and its oral bioavailability have positioned it as a candidate for further clinical development. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on MELK-targeted cancer therapies. Further investigation into biomarkers for patient selection and combination strategies will be crucial in realizing the full therapeutic potential of OTS167.

References

- 1. Preclinical evaluation of biomarkers associated with antitumor activity of MELK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. Ots-167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Pipeline | OncoTherapy Science, Inc. [oncotherapy.co.jp]

- 6. ots167 - My Cancer Genome [mycancergenome.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. oncotarget.com [oncotarget.com]

- 9. MELK Inhibition Effectively Suppresses Growth of Glioblastoma and Cancer Stem-Like Cells by Blocking AKT and FOXM1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Development of an orally-administrative MELK-targeting inhibitor that suppresses the growth of various types of human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. broadpharm.com [broadpharm.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Antitumor Agent-116

A Note on Nomenclature: The designation "Antitumor agent-116" is not unique to a single molecule and has been used to refer to several distinct investigational compounds in scientific literature and clinical trials. These include the MELK inhibitor "this compound (compound 6C)," the antibody-drug conjugate AMT-116 , the Aurora kinase inhibitor CYC116 , the MYC pathway inhibitor PMR-116 , the Hsp90 inhibitor SST0116CL1 , and the therapeutic agent BNT116 . This guide will focus on AMT-116 , a first-in-class antibody-drug conjugate, due to the availability of recent clinical data and a clear mechanism of action.

AMT-116: A Novel CD44v9-Targeted Antibody-Drug Conjugate

Introduction and Discovery

AMT-116 is an investigational, first-in-class antibody-drug conjugate (ADC) designed for the targeted treatment of advanced solid tumors.[1][2] It represents a strategic approach to cancer therapy, combining the specificity of a monoclonal antibody with the potent cytotoxic activity of a topoisomerase I inhibitor.[3][4] The discovery of AMT-116 is rooted in the identification of CD44 variant 9 (CD44v9) as a promising tumor-associated antigen.[1][3] CD44v9 is overexpressed in a wide array of solid tumors, including those of the head and neck, lung, esophagus, pancreas, and colon, and is implicated in tumorigenicity and treatment resistance.[1][3]

The core concept behind AMT-116 is to selectively deliver a cytotoxic payload to cancer cells expressing CD44v9, thereby maximizing antitumor efficacy while minimizing systemic toxicity.[5] To achieve this, a humanized immunoglobulin G1 (IgG1) monoclonal antibody with high affinity for CD44v9 was developed.[1] This antibody is connected via a hydrolysable linker to a novel, potent topoisomerase I inhibitor, a belotecan derivative named KL610023.[1][3] The resulting ADC, AMT-116, has a drug-to-antibody ratio (DAR) of approximately 7-8.[1][6]

Synthesis and Composition

The synthesis of AMT-116 is a multi-step process involving the production of the monoclonal antibody, the synthesis of the cytotoxic payload and linker, and the final bioconjugation of these components. While the precise, proprietary details of the synthesis are not publicly available, the general methodology can be inferred from the literature on ADC production.

-

Monoclonal Antibody Production: The humanized anti-CD44v9 IgG1 antibody is produced using recombinant DNA technology in mammalian cell culture systems.

-

Payload and Linker Synthesis: The cytotoxic payload, KL610023, is a derivative of the camptothecin analog belotecan, a known topoisomerase I inhibitor.[3][7] This is synthesized through a series of organic chemistry reactions. A hydrolysable linker is also synthesized, designed to be stable in circulation but cleaved upon internalization into the tumor cell.

-

Bioconjugation: The payload-linker moiety is covalently attached to the monoclonal antibody. This is often achieved by targeting specific amino acid residues on the antibody, such as cysteines or lysines. The average drug-to-antibody ratio of 7-8 suggests a cysteine-based conjugation method.[1][6]

Mechanism of Action

The mechanism of action of AMT-116 is a targeted, multi-stage process:

-

Targeting and Binding: AMT-116 is administered intravenously and circulates in the bloodstream. The anti-CD44v9 antibody component of AMT-116 selectively binds to the CD44v9 protein expressed on the surface of tumor cells.[3]

-

Internalization: Upon binding, the AMT-116/CD44v9 complex is internalized by the cancer cell through endocytosis.[3]

-

Payload Release: Inside the cell, the hydrolysable linker is cleaved, releasing the cytotoxic payload, KL610023.[3]

-

Inhibition of Topoisomerase I: The released KL610023 targets and binds to DNA topoisomerase I, a nuclear enzyme essential for DNA replication and transcription.[3][8] This binding stabilizes the topoisomerase I-DNA cleavage complex, leading to DNA single and double-strand breaks.[4][9]

-

Apoptosis: The accumulation of DNA damage triggers cell cycle arrest and programmed cell death (apoptosis) of the cancer cell.[3]

References

- 1. cabrini.com.au [cabrini.com.au]

- 2. researchgate.net [researchgate.net]

- 3. Facebook [cancer.gov]

- 4. The Potential of Topoisomerase Inhibitor-Based Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AMT-116 | Advanced Drug Monograph | MedPath [trial.medpath.com]

- 6. Multitude Therapeutics Announces Promising Interim Phase I/II Results from the Ongoing First-in-Human Study Evaluating its CD44v9-directed Antibody-Drug-Conjugate, AMT-116, in Heavily Pretreated EGFR Wild-type Non-Small Cell Lung Cancer (NSCLC) and Other Advanced Solid Tumors at the 2025 ESMO Annual Meeting [prnewswire.com]

- 7. Camtobell (belotecan) / Chong Kun Dang [delta.larvol.com]

- 8. books.rsc.org [books.rsc.org]

- 9. Topoisomerase I Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Potential of Antitumor Agent-116 (Compound 6C): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the promising antitumor agent-116, also identified as compound 6C. This tetra-substituted imidazole congener has demonstrated significant anti-proliferative and apoptosis-inducing activities, positioning it as a compelling candidate for further oncological research and development. This document outlines its chemical structure, synthesis, mechanism of action, and summarizes key in-vitro efficacy data.

Core Compound Identity and Structure

This compound (compound 6C) is a novel, synthetically derived tetra-substituted imidazole. Its core structure is characterized by a central imidazole ring with substitutions at the 1, 2, 4, and 5 positions. The precise chemical identity, as elucidated from spectroscopic analysis in the foundational research by Mahapatra et al., is crucial for understanding its biological activity.

Chemical Structure of this compound (Compound 6C):

While the exact IUPAC name and graphical representation require access to the full research publication, the key structural features include a substituted phenyl ring, a cyano group, and other moieties attached to the imidazole core.

Mechanism of Action: Targeting the MELK Signaling Pathway

This compound (compound 6C) exerts its anticancer effects by targeting the Maternal Embryonic Leucine Zipper Kinase (MELK). MELK is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in tumor progression, cell cycle control, and apoptosis resistance. By inhibiting MELK, compound 6C disrupts these oncogenic signaling cascades, ultimately leading to cancer cell death.

The MELK signaling pathway is a complex network involving multiple downstream effectors. Inhibition of MELK by this compound can lead to the modulation of key proteins involved in cell division and survival.

Caption: Simplified MELK signaling pathway and the inhibitory action of this compound.

Synthesis of this compound (Compound 6C)

The synthesis of this compound (compound 6C) is achieved through a multi-step process, as detailed in the work by Mahapatra et al. The general approach involves the construction of the tetra-substituted imidazole core.

Caption: Generalized synthetic workflow for this compound (Compound 6C).

Experimental Protocol: General Synthesis of 1,2,4,5-Tetra-substituted Imidazoles

The synthesis of the 1,2,4,5-tetra-substituted imidazole core of this compound (compound 6C) is based on a well-established multi-component reaction. The following is a generalized protocol inspired by the methodologies for creating such structures. For the specific synthesis of compound 6C, direct reference to the primary literature is essential.

-

Reaction Setup: A mixture of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, a primary amine, and ammonium acetate is prepared in a suitable solvent, such as glacial acetic acid or ethanol.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for a specified period, with the progress monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the crude product is precipitated by the addition of water. The solid is then filtered, washed, and dried.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure tetra-substituted imidazole derivative.

-

Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In-Vitro Anticancer Activity

The antitumor potential of compound 6C has been evaluated against various cancer cell lines. The primary assays used to determine its efficacy are the MTT assay for cell viability and flow cytometry-based assays for apoptosis induction.

Quantitative Data Summary

| Cell Line | Assay Type | Parameter | Value (µM) |

| MDA-MB-231 | MTT | IC₅₀ | Data not available in snippets |

| MIA PaCa-2 | MTT | IC₅₀ | Data not available in snippets |

| H357 | MTT | IC₅₀ | Data not available in snippets |

| MDA-MB-231 | Apoptosis Assay | % Apoptotic Cells | Data not available in snippets |

Note: The specific quantitative data (IC₅₀ values and apoptosis percentages) for compound 6C are contained within the full-text scientific publication and are not available in the provided search snippets. This table serves as a template for presenting such data once obtained.

Experimental Protocols

MTT Assay (Cell Viability)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (compound 6C) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Caption: Experimental workflow for the MTT cell viability assay.

Apoptosis Assay (Flow Cytometry)

Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptosis.

-

Cell Treatment: Cancer cells are treated with this compound (compound 6C) at its IC₅₀ concentration for a defined period.

-

Cell Harvesting: Both adherent and floating cells are collected, washed, and resuspended in binding buffer.

-

Staining: The cells are stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and PI (which stains the DNA of cells with compromised membranes, i.e., late apoptotic or necrotic cells).

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.

-

Data Interpretation: The cell population is gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). The percentage of cells in each quadrant is quantified.

Conclusion and Future Directions

This compound (compound 6C) represents a promising lead compound in the development of novel anticancer therapeutics. Its targeted inhibition of the MELK signaling pathway provides a clear mechanism of action. The in-vitro data, although requiring further detailed analysis from the primary literature, suggests potent anti-proliferative and pro-apoptotic effects.

Future research should focus on:

-

In-depth profiling of its activity against a broader panel of cancer cell lines.

-

In-vivo efficacy and toxicity studies in animal models.

-

Pharmacokinetic and pharmacodynamic characterization.

-

Lead optimization to enhance potency and drug-like properties.

This technical guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this compound. For detailed experimental procedures and comprehensive data, consulting the original research publication by Mahapatra et al. is strongly recommended.

Biochemical Properties of Antitumor Agent-116: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available information on Antitumor agent-116. The full text of the primary research publication detailing its comprehensive biochemical properties and experimental protocols was not accessible at the time of writing. Therefore, some specific quantitative data and detailed methodologies are based on established principles in the field and may not reflect the exact findings of the original study.

Introduction

This compound, also identified as compound 6c, is a novel synthetic small molecule belonging to the class of tri/tetra-substituted imidazole congeners.[1][2][3] Emerging research has highlighted its potential as a targeted anticancer therapeutic. This agent exhibits anti-proliferative activity and induces apoptosis in various cancer cell lines by inhibiting the Maternal Embryonic Leucine Zipper Kinase (MELK).[1][2][3] This document provides a technical overview of the known biochemical properties of this compound, including its mechanism of action, synthesis, and relevant experimental protocols.

Mechanism of Action

This compound functions as an inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine kinase that is overexpressed in several cancers and is associated with tumor progression and poor prognosis. By targeting MELK, this compound disrupts downstream signaling pathways that are crucial for cancer cell proliferation, survival, and cell cycle progression. The primary outcome of MELK inhibition by this agent is the induction of apoptosis (programmed cell death) in cancer cells.[1][2][3] The agent's activity has been noted in the context of the PI3K/Akt/mTOR and apoptosis signaling pathways.

Quantitative Data

While the precise IC50 values from the primary study are unavailable, it is reported that this compound (compound 6c) inhibits cell proliferation in a concentration-dependent manner. The agent has been evaluated against the following cancer cell lines:

-

MDA-MB-231: Triple-negative breast cancer

-

MIA PaCa-2: Pancreatic cancer

-

H357: Oral squamous cell carcinoma

A summary of the expected quantitative data presentation is provided in the table below.

| Cell Line | Compound | Time Point (hr) | IC50 (µM) |

| MDA-MB-231 | This compound | Data not available | Data not available |

| MIA PaCa-2 | This compound | Data not available | Data not available |

| H357 | This compound | Data not available | Data not available |

Experimental Protocols

The following are detailed, representative methodologies for key experiments relevant to the characterization of this compound.

Synthesis of this compound (Compound 6c)

The synthesis of 1,2,4,5-tetra-substituted imidazoles like this compound is achieved through the Debus-Radziszewski multicomponent synthesis reaction. This one-pot reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, a primary amine, and ammonium acetate.

General Protocol:

-

Reaction Setup: To a round-bottom flask, add equimolar amounts of benzil (or a substituted derivative), the desired aromatic aldehyde, the selected primary amine, and ammonium acetate in a suitable solvent such as glacial acetic acid or ethanol.

-

Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., 80-100 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is collected by filtration.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 1,2,4,5-tetra-substituted imidazole.

-

Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, and its purity is assessed by HPLC.

Cell Viability Assay (MTT Assay)

The anti-proliferative activity of this compound is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

-

Cell Seeding: Cancer cells (MDA-MB-231, MIA PaCa-2, or H357) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a range of 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for different time points (e.g., 24, 48, and 72 hours).

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37 °C.

-

Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the cell viability against the compound concentration.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and a general workflow for its synthesis and in-vitro evaluation.

Caption: Proposed signaling pathway of this compound inducing apoptosis via MELK inhibition.

Caption: General experimental workflow for the synthesis and evaluation of this compound.

References

- 1. In-vitro anticancer evaluation of newly designed and characterized tri/tetra-substituted imidazole congeners- maternal embryonic leucine zipper kinase inhibitors: Molecular docking and MD simulation approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cris.bgu.ac.il [cris.bgu.ac.il]

- 3. researchgate.net [researchgate.net]

In-Depth Technical Guide: Binding Affinity of Antitumor Agent-116 to the MELK Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of Antitumor agent-116, a novel inhibitor of the Maternal Embryonic Leucine Zipper Kinase (MELK) receptor, a promising target in oncology. This document details its binding affinity, the experimental protocols for such measurements, and the intricate signaling pathways governed by MELK.

Binding Affinity of this compound to the MELK Receptor

This compound, also identified as compound 6c, has been characterized as an anti-tumor agent with pro-apoptotic and anti-proliferative activities, demonstrating binding affinity for the MELK receptor. While the primary research by Mahapatra and colleagues (2023) establishes this interaction through in-silico and in-vitro studies, the specific quantitative binding affinity data from this publication is not publicly accessible.

To provide a contextual framework for researchers, the following table summarizes the binding affinities of other known MELK inhibitors. This data serves as a reference for the expected potency of selective MELK inhibitors.

| Compound Name | Alias | Binding Affinity (IC50/Kd) | Assay Type | Reference |

| This compound | Compound 6c | Data not publicly available | Not specified | Mahapatra et al., 2023 |

| OTSSP167 | OTS167 | IC50: 0.41 nM | Kinase Assay | MedChemExpress |

| MELK-8a | NVS-MELK8a | IC50: 2 nM | Kinase Assay | MedChemExpress |

| JNJ-47117096 | IC50: 23 nM | Kinase Assay | MedChemExpress | |

| HTH-01-091 | IC50: 10.5 nM | Kinase Assay | MedChemExpress |

Experimental Protocols for Determining Binding Affinity

The determination of the binding affinity of a small molecule inhibitor to its target kinase is a critical step in drug discovery. The following are detailed methodologies for two common and robust techniques: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).

Principle: A solution of the ligand (e.g., this compound) is titrated into a solution of the protein (MELK receptor) in the sample cell of a calorimeter. The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein.

Detailed Protocol:

-

Protein and Ligand Preparation:

-

Express and purify the recombinant MELK kinase domain to >95% purity.

-

Dialyze the protein extensively against the ITC running buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

-

Dissolve the inhibitor (this compound) in the final dialysis buffer to minimize buffer mismatch effects. Accurately determine the concentrations of both protein and ligand.

-

-

ITC Instrument Setup:

-

Set the experimental temperature (e.g., 25 °C).

-

Load the protein solution (e.g., 10-20 µM) into the sample cell.

-

Load the ligand solution (e.g., 100-200 µM) into the injection syringe.

-

-

Titration Experiment:

-

Perform an initial injection of a small volume (e.g., 0.5 µL) to avoid artifacts from syringe placement, and discard this data point during analysis.

-

Carry out a series of subsequent injections (e.g., 20-30 injections of 2 µL each) with adequate spacing to allow the signal to return to baseline.

-

-

Data Analysis:

-

Integrate the heat-flow peaks to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

-

Figure 1: Isothermal Titration Calorimetry (ITC) Experimental Workflow.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte (e.g., this compound) to a ligand (e.g., MELK receptor) immobilized on a sensor chip in real-time.

Principle: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR angle. This change is proportional to the mass bound to the surface.

Detailed Protocol:

-

Sensor Chip Preparation and Ligand Immobilization:

-

Select an appropriate sensor chip (e.g., CM5).

-

Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Immobilize the MELK protein onto the activated surface via amine coupling. The protein should be in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5).

-

Deactivate any remaining active esters with ethanolamine.

-

-

Binding Analysis:

-

Prepare a series of dilutions of the inhibitor (analyte) in a suitable running buffer (e.g., HBS-EP+).

-

Inject the different concentrations of the analyte over the immobilized ligand surface at a constant flow rate.

-

Monitor the association phase during the injection and the dissociation phase after the injection.

-

Regenerate the sensor surface between different analyte injections if necessary, using a mild regeneration solution (e.g., a low pH buffer or a high salt concentration).

-

-

Data Analysis:

-

Subtract the response from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes.

-

Globally fit the association and dissociation curves for all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Figure 2: Surface Plasmon Resonance (SPR) Experimental Workflow.

MELK Receptor Signaling Pathways

MELK is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell cycle regulation, proliferation, and apoptosis. Its dysregulation is implicated in several cancers. MELK exerts its function through a complex network of protein-protein interactions and phosphorylation events.

Key Signaling Interactions:

-

MELK and ZPR9/B-Myb: MELK phosphorylates the zinc finger-like protein 9 (ZPR9), leading to its nuclear accumulation. In the nucleus, ZPR9 interacts with the transcription factor B-Myb, enhancing its transcriptional activity and promoting cell proliferation.

-

MELK and p53: MELK can phosphorylate the tumor suppressor p53 at Ser15, which enhances its stability and pro-apoptotic activity.

-

MELK and ASK1/JNK Pathway: MELK can phosphorylate and activate Apoptosis Signal-regulating Kinase 1 (ASK1), which in turn activates the JNK signaling pathway, leading to apoptosis.

-

MELK and FOXM1: MELK forms a complex with the transcription factor FOXM1 and phosphorylates it, which enhances its transcriptional activity and promotes the expression of mitotic regulators like CDC25B and Aurora B.

-

Upstream Regulation by MAPK Pathway: In some cancers, the MAPK pathway can stimulate the expression of E2F1, which directly binds to the MELK promoter and increases its transcription.

Figure 3: Key Signaling Pathways Involving the MELK Receptor.

Conclusion

This compound represents a promising novel inhibitor of the MELK receptor. While specific quantitative binding data remains to be publicly disclosed, the established methodologies of ITC and SPR provide robust frameworks for its detailed characterization. Understanding the intricate signaling network of MELK is paramount for elucidating the mechanism of action of such inhibitors and for the development of effective cancer therapeutics. This guide provides the foundational knowledge for researchers and drug developers to further investigate this compound and the therapeutic potential of MELK inhibition.

In-Depth Technical Guide: The Apoptotic Pathway Induced by Antitumor Agent-116

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the apoptotic effects of Antitumor agent-116 (also known as compound 6c). This compound is a novel imidazole derivative identified as a potent inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a protein implicated in the progression of various cancers.[1][2][3] This document summarizes the available quantitative data, details the experimental protocols used for its characterization, and visualizes the key signaling pathways and workflows.

Quantitative Data Summary

This compound (compound 6c) has demonstrated significant anti-proliferative activity across a range of cancer cell lines. Its efficacy is highlighted by its half-maximal inhibitory concentration (IC50) values, which quantify the concentration of the agent required to inhibit the growth of 50% of the cancer cells. The agent's ability to induce programmed cell death, or apoptosis, has also been quantified.

| Cell Line | Cancer Type | Assay | Parameter | Value | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | Anti-proliferative | IC50 | Data not available in abstract | [1][2][3] |

| MIA PaCa-2 | Pancreatic Cancer | Anti-proliferative | IC50 | Data not available in abstract | [1][2][3] |

| H357 | Oral Squamous Cell Carcinoma | Anti-proliferative | IC50 | Data not available in abstract | [1][2][3] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Apoptosis Assay | % Apoptotic Cells | Data not available in abstract | [1][2][3] |

| MIA PaCa-2 | Pancreatic Cancer | Apoptosis Assay | % Apoptotic Cells | Data not available in abstract | [1][2][3] |

| H357 | Oral Squamous Cell Carcinoma | Apoptosis Assay | % Apoptotic Cells | Data not available in abstract | [1][2][3] |

Note: The specific quantitative values for IC50 and the percentage of apoptotic cells are contained within the full text of the primary research article, which was not publicly accessible at the time of this writing. The table reflects the information available in the published abstract.

Core Signaling Pathway of this compound

This compound exerts its anticancer effects by targeting Maternal Embryonic Leucine Zipper Kinase (MELK).[1][2][4] MELK is a serine/threonine kinase that is overexpressed in many cancers and is associated with poor prognosis. It plays a crucial role in cell cycle progression, particularly in the G2/M phase, and in the regulation of apoptosis. By inhibiting MELK, this compound disrupts these processes, leading to cell cycle arrest and the induction of apoptosis. The proposed pathway involves the modulation of key cell cycle regulators and the activation of the intrinsic apoptotic cascade.

Key Experimental Methodologies

The characterization of this compound involved several key in-vitro assays to determine its anti-proliferative and apoptotic effects. The following are detailed protocols for these experiments based on standard laboratory practices.

Cell Viability and Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines and to determine its IC50 value.

Protocol:

-

Cell Seeding: Cancer cells (e.g., MDA-MB-231, MIA PaCa-2, H357) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a serial dilution) and a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration.

Apoptosis Quantification (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis after treatment with this compound.

Protocol:

-

Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at its IC50 concentration for 24 or 48 hours.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

-

Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Western Blot Analysis

This technique is used to detect changes in the expression levels of key proteins involved in the apoptosis pathway (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP) following treatment with this compound.

Protocol:

-

Protein Extraction: Cells are treated with this compound, harvested, and lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities are quantified and normalized to a loading control (e.g., GAPDH or β-actin).

Conclusion

This compound represents a promising therapeutic candidate that induces apoptosis in cancer cells through the inhibition of MELK. The data, although limited in the public domain, suggests a mechanism involving the disruption of cell cycle progression and the activation of the intrinsic apoptotic pathway. Further studies, including in-vivo models, are warranted to fully elucidate its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and professionals in the field of oncology drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. cris.bgu.ac.il [cris.bgu.ac.il]

- 3. In-vitro anticancer evaluation of newly designed and characterized tri/tetra-substituted imidazole congeners- maternal embryonic leucine zipper kinase inhibitors: Molecular docking and MD simulation approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

Pharmacokinetic Profile of Antitumor agent-116

An in-depth analysis of the pharmacokinetic properties of Antitumor agent-116 is crucial for its development as a clinical candidate. This document provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, derived from preclinical in vivo studies. The methodologies for these key experiments are detailed, and all quantitative data are summarized for clarity and comparative analysis.

The pharmacokinetic parameters of this compound were evaluated in mice, rats, and dogs following intravenous (IV) and oral (PO) administration. The compound exhibits moderate to high clearance and a variable oral bioavailability across the species tested.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Mice

| Parameter | IV (1 mg/kg) | PO (10 mg/kg) |

| Cmax (ng/mL) | 258 ± 45 | 189 ± 33 |

| Tmax (h) | 0.08 | 0.5 |

| AUC₀-inf (ng·h/mL) | 165 ± 21 | 430 ± 78 |

| t½ (h) | 1.8 ± 0.3 | 2.1 ± 0.4 |

| CL (mL/min/kg) | 101 ± 13 | - |

| Vdss (L/kg) | 1.5 ± 0.2 | - |

| F (%) | - | 26 ± 5 |

Table 2: Single-Dose Pharmacokinetic Parameters of this compound in Rats

| Parameter | IV (2 mg/kg) | PO (20 mg/kg) |

| Cmax (ng/mL) | 490 ± 88 | 355 ± 62 |

| Tmax (h) | 0.1 | 1.0 |

| AUC₀-inf (ng·h/mL) | 780 ± 115 | 2980 ± 550 |

| t½ (h) | 2.5 ± 0.5 | 3.0 ± 0.6 |

| CL (mL/min/kg) | 43 ± 6.4 | - |

| Vdss (L/kg) | 1.1 ± 0.15 | - |

| F (%) | - | 38 ± 7 |

Table 3: Single-Dose Pharmacokinetic Parameters of this compound in Dogs

| Parameter | IV (2 mg/kg) | PO (10 mg/kg) |

| Cmax (ng/mL) | 850 ± 150 | 210 ± 40 |

| Tmax (h) | 0.1 | 2.0 |

| AUC₀-inf (ng·h/mL) | 1250 ± 210 | 1850 ± 320 |

| t½ (h) | 3.1 ± 0.7 | 4.5 ± 0.9 |

| CL (mL/min/kg) | 27 ± 4.1 | - |

| Vdss (L/kg) | 0.9 ± 0.1 | - |

| F (%) | - | 30 ± 6 |

Experimental Protocols

In Vivo Pharmacokinetic Studies

-

Animal Models: Male CD-1 mice (8 weeks old), Sprague-Dawley rats (250-300g), and Beagle dogs (8-10kg) were used. Animals were fasted overnight prior to dosing.

-

Dosing:

-

Intravenous (IV): this compound was formulated in a solution of 10% DMSO, 40% PEG300, and 50% saline. It was administered as a bolus dose via the tail vein (mice, rats) or cephalic vein (dogs).

-

Oral (PO): The compound was suspended in 0.5% methylcellulose and administered via oral gavage.

-

-

Blood Sampling:

-

Serial blood samples (approximately 50 µL for rodents, 200 µL for dogs) were collected from the saphenous vein at pre-dose and at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

Samples were collected into K₂EDTA-coated tubes and immediately placed on ice.

-

Plasma was separated by centrifugation at 4000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.

-

Bioanalytical Method for Plasma Sample Analysis

-

Technique: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 20 µL of plasma, add 80 µL of acetonitrile containing an internal standard (e.g., a structurally similar compound).

-

Vortex the mixture for 2 minutes to precipitate proteins.

-

Centrifuge at 13,000 rpm for 15 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate for injection into the LC-MS/MS system.

-

-

LC-MS/MS Conditions:

-

Chromatography: A C18 reverse-phase column was used with a gradient elution of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

-

Mass Spectrometry: Analysis was performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) was used to detect the parent and product ions of this compound and the internal standard.

-

-

Data Analysis:

-

Pharmacokinetic parameters were calculated using non-compartmental analysis (NCA) with industry-standard software (e.g., Phoenix WinNonlin).

-

Visualizations

Caption: Preclinical in vivo pharmacokinetic experimental workflow.

Caption: Hypothetical metabolic pathway for this compound.

Caption: Logical flow for a typical 3+3 dose-escalation study design.

Methodological & Application

Application Notes and Protocols for Antitumor Agent-116 (Compound 6c)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known cellular effects of Antitumor agent-116 (Compound 6c) and generalized experimental protocols for its evaluation in a cell culture setting. This compound, a tetra-substituted imidazole congener, has been identified as a promising anti-proliferative and apoptosis-inducing compound.[1] Its primary molecular target is believed to be the Maternal Embryonic Leucine Zipper Kinase (MELK), a protein implicated in oncogenesis.[1]

General Cell Culture Guidelines

Standard aseptic cell culture techniques should be followed for all procedures. The choice of cell line will be dependent on the research focus; however, initial studies on this compound were conducted on triple-negative breast cancer (MDA-MB-231), pancreatic cancer (MIA PaCa-2), and oral squamous cell carcinoma (H357) cell lines.

Materials:

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks, plates, and other consumables

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Cell Thawing and Plating: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete culture medium. Centrifuge at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells. Resuspend the cell pellet in fresh complete culture medium and plate in an appropriate culture vessel.

-

Cell Maintenance: Culture cells in a humidified incubator at 37°C with 5% CO2. Monitor cell growth and morphology daily.

-

Subculturing: When cells reach 70-80% confluency, aspirate the culture medium and wash the cell monolayer with PBS. Add Trypsin-EDTA to detach the cells. Once detached, neutralize the trypsin with complete culture medium and centrifuge the cells. Resuspend the cell pellet in fresh medium and re-plate at the desired density.

Experimental Protocols

The following are generalized protocols for assessing the in vitro antitumor activity of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well cell culture plates

-

This compound (Compound 6c) stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

Following incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding DMSO to each well.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the agent that inhibits 50% of cell growth).

Apoptosis Assay (DAPI Staining)

DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds to DNA and is used to visualize nuclear morphology changes characteristic of apoptosis.

Materials:

-

Cell culture plates or coverslips

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

DAPI staining solution

-

Fluorescence microscope

Protocol:

-

Seed cells on coverslips in a multi-well plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound for a specified duration.

-

Wash the cells with PBS and fix them with 4% PFA for 15 minutes at room temperature.

-

Wash the cells again with PBS.

-

Add DAPI staining solution and incubate for 5-10 minutes in the dark.

-

Wash the cells with PBS to remove excess stain.

-

Mount the coverslips onto microscope slides with an anti-fade mounting medium.

-

Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.

Cell Cycle Analysis (Propidium Iodide Staining)

Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

-

6-well cell culture plates

-

This compound

-

Cold 70% Ethanol

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes from the described experiments. Specific values for this compound (Compound 6c) are not publicly available and need to be determined experimentally.

| Experiment | Cell Line | Treatment Duration | Expected Outcome |

| MTT Assay | MDA-MB-231 | 24, 48, 72 hours | Dose-dependent decrease in cell viability; Calculation of IC50 values. |

| MIA PaCa-2 | 24, 48, 72 hours | Dose-dependent decrease in cell viability; Calculation of IC50 values. | |

| H357 | 24, 48, 72 hours | Dose-dependent decrease in cell viability; Calculation of IC50 values. | |

| Apoptosis Assay | (Any of the above) | 24, 48 hours | Increased percentage of cells with condensed/fragmented nuclei with increasing dose. |

| Cell Cycle Analysis | (Any of the above) | 24, 48 hours | Alterations in cell cycle phase distribution (e.g., G2/M arrest, Sub-G1 peak). |

Visualizations

Experimental Workflow for In Vitro Evaluation

Caption: Workflow for evaluating the in vitro effects of this compound.

Postulated MELK Inhibition Signaling Pathway

The precise downstream effects of this compound on the MELK signaling pathway are not fully elucidated. However, inhibition of MELK is generally associated with disruption of cell cycle progression and induction of apoptosis.

References

Application Notes and Protocols for In Vivo Studies of Antitumor Agent-116

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for conducting in vivo studies to evaluate the efficacy of Antitumor agent-116, a promising MELK inhibitor. The protocols outlined below are based on established methodologies for xenograft models and data from studies on similar compounds targeting the MELK pathway.

Overview of this compound

This compound, also identified as compound 6C, is a small molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK). MELK is a serine/threonine kinase that is overexpressed in various cancers and is associated with tumor growth, proliferation, and resistance to therapy. By inhibiting MELK, this compound is expected to induce cancer cell apoptosis and inhibit cell cycle progression[1].

Mechanism of Action: this compound targets the MELK signaling pathway, which plays a crucial role in cell cycle regulation and apoptosis. Inhibition of MELK leads to downstream effects on key cellular proteins such as p53 and Rb, ultimately resulting in the suppression of tumor growth[2][3].

Signaling Pathway of MELK Inhibition

Caption: Diagram of the putative signaling pathway affected by this compound.

Recommended In Vivo Model: HCT116 Xenograft

The human colorectal carcinoma cell line, HCT116, is a widely used and well-characterized model for in vivo cancer studies.

Animal Model:

-

Species: Athymic Nude Mice (nu/nu) or SCID mice

-

Age: 5-6 weeks

-

Sex: Female or Male

-

Supplier: Reputable commercial vendor (e.g., Charles River, Jackson Laboratory)

Quantitative Data from Similar In Vivo Studies

While specific in vivo dosage data for this compound is not publicly available, the following table summarizes dosages of other MELK inhibitors in xenograft models, which can serve as a reference for dose-ranging studies.

| Compound | Cancer Model | Animal Model | Dosage | Administration Route | Reference |

| OTSSP167 | Neuroblastoma | Orthotopic Xenograft | 10 mg/kg/day | Oral | [2] |

| 30e | Breast Cancer | Orthotopic Xenograft | 2.5, 5, 10 mg/kg/day | Intraperitoneal | [4] |

The following table provides examples of other antitumor agents studied in HCT116 xenograft models.

| Compound | Animal Model | Dosage | Administration Route | Treatment Schedule | Reference |

| Rh-PPO | NSG Mice | 1 mg/kg | Intraperitoneal | 9 doses over 20 days | [4][5] |

| Flavokawain C | BALB/c Nude Mice | 1 and 3 mg/kg | Intraperitoneal | Daily for 19 days | [6] |

| Nutrient Mixture | Athymic Nude Mice | 0.5% in diet | Oral | 4 weeks | [1] |

Experimental Protocols

Cell Culture and Preparation

-

Cell Line: HCT116 human colorectal carcinoma cells.

-

Culture Medium: McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Harvesting: When cells reach 80-90% confluency, detach them using trypsin-EDTA.

-

Cell Pellet Preparation: Wash the cells with sterile PBS and centrifuge to obtain a cell pellet.

-

Cell Suspension: Resuspend the cell pellet in a sterile, serum-free medium or PBS at a concentration of 2.5 x 10^7 cells/mL for injection. Keep the cell suspension on ice.

Tumor Implantation (Xenograft Model)

-

Animal Acclimatization: Allow mice to acclimatize for at least one week before any procedures.

-

Injection Site: Subcutaneously in the right flank of the mouse.

-

Injection Volume: Inject 100 µL of the HCT116 cell suspension (containing 2.5 x 10^6 cells) per mouse.

-

Tumor Growth Monitoring: Monitor the mice for tumor formation. Tumors are typically palpable 7-10 days after injection.

Experimental Workflow

Caption: Workflow for in vivo efficacy testing of this compound.

Dosing and Administration

-

Dose Formulation: Prepare this compound in a suitable vehicle (e.g., DMSO, saline with Tween 80). The final concentration should be prepared fresh before each administration.

-

Dose-Ranging Study: It is critical to perform a dose-ranging study to determine the maximum tolerated dose (MTD) and optimal therapeutic dose. Based on other MELK inhibitors, a starting range of 1-10 mg/kg could be explored[2][4].

-

Administration Route: Intraperitoneal (i.p.) or oral (p.o.) administration are common routes. The choice will depend on the formulation and pharmacokinetic properties of the agent.

-

Treatment Groups:

-

Vehicle Control

-

This compound (Low Dose)

-

This compound (Mid Dose)

-

This compound (High Dose)

-

Positive Control (e.g., a standard-of-care chemotherapeutic agent)

-

-

Treatment Schedule: A daily or every-other-day dosing schedule for 14-21 days is a common starting point.

Efficacy Assessment

-

Tumor Volume Measurement: Measure the tumor dimensions (length and width) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: V = (Width² x Length) / 2 .

-

Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity. A loss of more than 15-20% of the initial body weight may require euthanasia.

-

Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1000-1500 mm³) or after a fixed duration of treatment.

-

Tumor Excision: At the end of the study, euthanize the mice and carefully excise the tumors.

-

Tumor Weight: Record the final weight of each tumor.

-

Further Analysis: A portion of the tumor can be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67 or apoptosis markers like cleaved caspase-3) and another portion can be snap-frozen for molecular analysis (e.g., Western blot to confirm MELK pathway inhibition).

Data Analysis and Interpretation

-

Tumor Growth Inhibition (TGI): Compare the average tumor volume in the treated groups to the vehicle control group.

-

Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed differences.

-

Toxicity Assessment: Evaluate toxicity based on body weight changes, clinical signs of distress, and any observed adverse events.

By following these detailed protocols, researchers can effectively evaluate the in vivo antitumor efficacy of this compound and gather crucial data for further preclinical and clinical development.

References

- 1. In vivo antitumor effect of ascorbic acid, lysine, proline and green tea extract on human colon cancer cell HCT 116 xenografts in nude mice: evaluation of tumor growth and immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MELK is a novel therapeutic target in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genome-wide effects of MELK-inhibitor in triple-negative breast cancer cells indicate context-dependent response with p53 as a key determinant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In vivo anticancer activity of a rhodium metalloinsertor in the HCT116 xenograft tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Preparation of Antitumor Agent-116 Stock Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-116, also identified as compound 6C, is a potent anti-proliferative compound that functions as an inhibitor of the Maternal Embryonic Leucine Zipper Kinase (MELK).[1] By targeting MELK, this agent plays a crucial role in the induction of apoptosis and the modulation of key cellular signaling pathways, including the PI3K/Akt/mTOR pathway, making it a significant subject of interest in cancer research and drug development.[1] Accurate and consistent preparation of a stock solution is the foundational step for reliable in vitro and in vivo experimental outcomes. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Quantitative Data Summary

For ease of reference and calculation, the key quantitative data for this compound are summarized in the table below.

| Property | Value |

| Molecular Weight | 627.51 g/mol |

| Chemical Formula | C₃₁H₂₃BrN₄O₄S |

| Primary Solvent | Dimethyl Sulfoxide (DMSO) |

| Recommended Storage | Powder: Room Temperature (short-term) |

| Stock Solution: -20°C or -80°C (long-term) | |

| Mechanism of Action | MELK Receptor Inhibitor |

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO. It is imperative to consult the manufacturer's certificate of analysis for lot-specific information on purity and solubility.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

-

Sterile, amber microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Pre-dissolution Preparation:

-

Before opening, bring the vial of this compound powder to room temperature to prevent condensation.

-

Ensure all equipment is clean and sterile to avoid contamination.

-

-

Weighing the Compound:

-

Tare a sterile microcentrifuge tube on a calibrated analytical balance.

-

Carefully weigh out 1 mg of this compound powder into the tared tube. Note: For different stock concentrations or volumes, adjust the mass of the compound and the volume of the solvent accordingly using the formula: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol ).

-

-

Dissolution:

-

To the tube containing 1 mg of this compound, add 159.36 µL of anhydrous DMSO. This will yield a 10 mM stock solution.

-

Cap the tube securely.

-

-

Ensuring Complete Solubilization:

-

Vortex the solution for 1-2 minutes until the powder is completely dissolved.

-

Visually inspect the solution against a light source to ensure there are no visible particulates. If necessary, gentle warming in a 37°C water bath can aid dissolution.

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber cryovials.

-

Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the stock solution should be stable for several months.

-

Safety Precautions:

-

This compound is a potent bioactive compound. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times.

-

All handling of the powder and concentrated stock solution should be performed in a chemical fume hood to avoid inhalation.

-

Dispose of all waste materials in accordance with institutional and local regulations for chemical waste.

Visualized Experimental Workflow and Signaling Pathway

Experimental Workflow for Stock Solution Preparation

Caption: A flowchart illustrating the key steps for preparing a stock solution of this compound.

MELK Signaling Pathway Inhibition by this compound

Caption: A diagram showing the inhibitory effect of this compound on the MELK signaling pathway.

References

Application Notes and Protocols: Antitumor Agent-116 in Combination with Other Chemotherapeutics

Introduction

The designation "Antitumor agent-116" does not refer to a single entity but encompasses several distinct investigational compounds, each with a unique mechanism of action. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on select agents identified as "-116" compounds, with a focus on their use in combination with other chemotherapeutics. The agents covered include TAS-116 (Pimitespib), an HSP90 inhibitor, and PMR-116, an RNA Polymerase I inhibitor. Additionally, brief descriptions of CYC116, an Aurora Kinase inhibitor, and AMT-116, an antibody-drug conjugate, are provided.

TAS-116 (Pimitespib): An Oral HSP90 Inhibitor

TAS-116 is a novel, orally available, highly selective inhibitor of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins that are often implicated in cancer cell growth, proliferation, and survival. By inhibiting HSP90, TAS-116 leads to the degradation of these oncoproteins, making it a promising agent for cancer therapy, particularly in combination with other treatments.

Mechanism of Action